molecular formula C7H13ClF3N B1456758 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1376380-74-3

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B1456758
CAS No.: 1376380-74-3
M. Wt: 203.63 g/mol
InChI Key: KUXNOAUBDNRTEA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3N and its molecular weight is 203.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes and receptors, potentially acting as an inhibitor or activator depending on the context . For instance, it may interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other substrates.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . Additionally, it can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic profile.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other chemical transformations, potentially leading to the formation of degradation products . These changes can affect its biological activity and the outcomes of in vitro or in vivo studies. Long-term exposure to the compound may result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing metabolic pathways . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects may be observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, potentially influencing cellular energy production, lipid metabolism, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution. The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, where it can exert its effects on cellular function. The localization of the compound can affect its activity, stability, and interactions with other biomolecules.

Properties

IUPAC Name

1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXNOAUBDNRTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856557
Record name 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376380-74-3
Record name 1-Cyclopentyl-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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